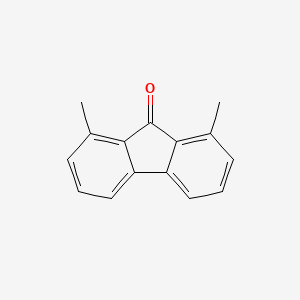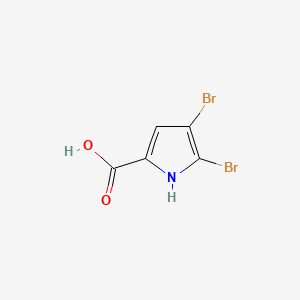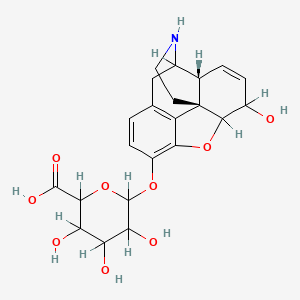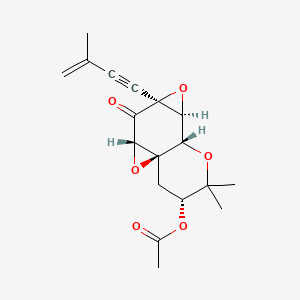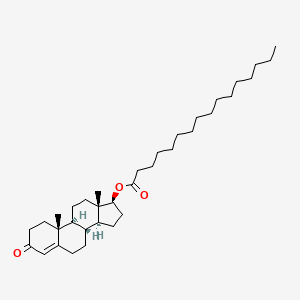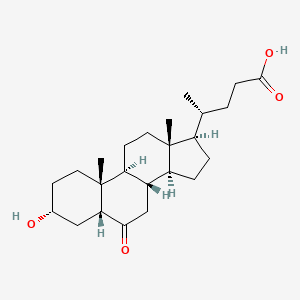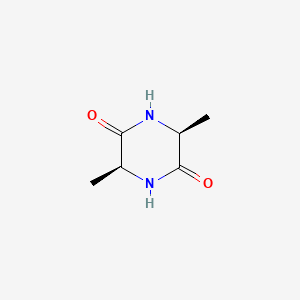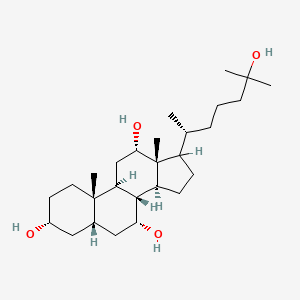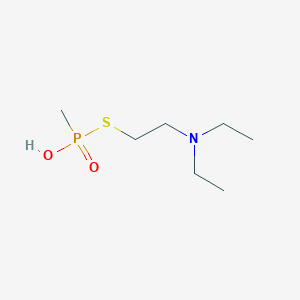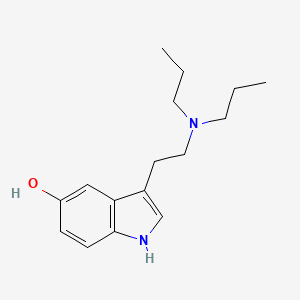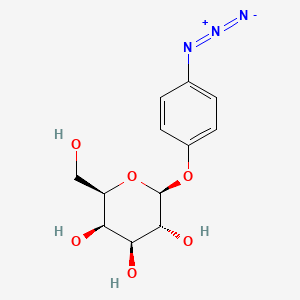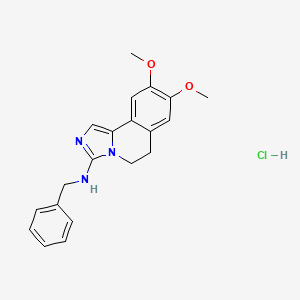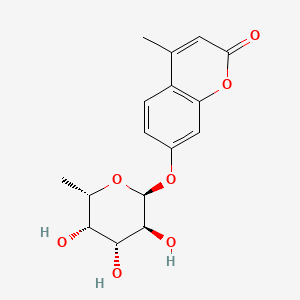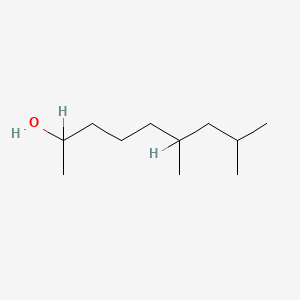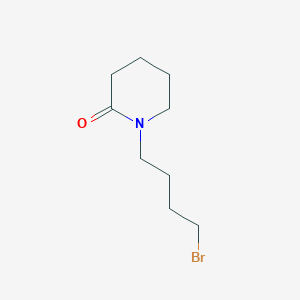
1-(4-Bromobutyl)-2-piperidinone
Descripción general
Descripción
1-(4-bromobutyl)-2-piperidinone is a member of the class of delta-lactams that is 2-piperidinone in which the amide hydrogen is replaced by a 4-bromobutyl group. It is a delta-lactam and an organobromine compound.
Aplicaciones Científicas De Investigación
1. Development of Anti-Diabetic Drug Candidates
1-(4-Bromobutyl)-2-piperidinone derivatives have shown potential as new anti-diabetic drug candidates. A study by Nafeesa et al. (2019) demonstrated the synthesis of 1, 2, 4-triazole derivatives bearing a piperidine moiety, resulting in compounds with moderate to good α-glucosidase inhibitory activity, a key target in diabetes treatment. This research emphasizes the low toxicity and potential therapeutic benefits of these derivatives in managing diabetes (Nafeesa et al., 2019).
2. Asymmetric Synthesis for Drug Development
The compound plays a role in the asymmetric synthesis of pharmaceuticals. Senda et al. (2001) reported the catalytic asymmetric synthesis of 4-aryl-2-piperidinones, using 1-(4-Bromobutyl)-2-piperidinone derivatives. This synthesis is crucial for creating compounds like (-)-Paroxetine, an antidepressant medication, indicating its importance in the pharmaceutical industry (Senda, Ogasawara, & Hayashi, 2001).
3. Synthesis of Piperidinone Derivatives
Research by Bahia and Snaith (2004) described a novel approach to synthesize 3-substituted 4-piperidinones. This methodology involves a one-pot tandem oxidation-cyclization-oxidation process, showcasing the versatility of 1-(4-Bromobutyl)-2-piperidinone in synthesizing complex piperidinone derivatives, which have various applications in chemical and pharmaceutical fields (Bahia & Snaith, 2004).
4. Anticancer Activity
The application in cancer treatment was highlighted by Rew and Sun (2014), where they discovered AMG 232, a piperidinone inhibitor of the MDM2-p53 protein-protein interaction. This compound, derived from 1-(4-Bromobutyl)-2-piperidinone, is evaluated for its potential in treating various cancers, demonstrating the compound's significance in oncological research (Rew & Sun, 2014).
Propiedades
Nombre del producto |
1-(4-Bromobutyl)-2-piperidinone |
|---|---|
Fórmula molecular |
C9H16BrNO |
Peso molecular |
234.13 g/mol |
Nombre IUPAC |
1-(4-bromobutyl)piperidin-2-one |
InChI |
InChI=1S/C9H16BrNO/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8H2 |
Clave InChI |
OBYSASJZICHTJD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)CCCCBr |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

